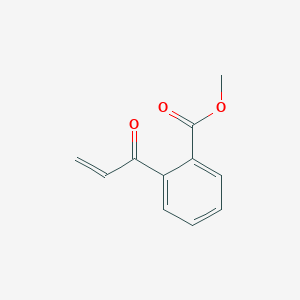
Methyl 2-acryloylbenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-acryloylbenzoate is an organic compound that belongs to the class of acrylate esters It is characterized by the presence of both an acrylate group and a benzoate group in its molecular structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Methyl 2-acryloylbenzoate can be synthesized through the esterification of 2-acryloylbenzoic acid with methanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of continuous flow reactors allows for better control of reaction parameters such as temperature and pressure, leading to higher purity and yield of the final product .
Análisis De Reacciones Químicas
Types of Reactions: Methyl 2-acryloylbenzoate undergoes various chemical reactions, including:
Polymerization: It can undergo free radical polymerization to form polymers with desirable properties for applications in coatings, adhesives, and sealants.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield 2-acryloylbenzoic acid and methanol.
Addition Reactions: The acrylate group can participate in addition reactions with nucleophiles such as amines and thiols.
Common Reagents and Conditions:
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) are commonly used under controlled temperature conditions.
Hydrolysis: Acidic hydrolysis involves the use of hydrochloric acid, while basic hydrolysis uses sodium hydroxide.
Addition Reactions: Nucleophiles like primary amines or thiols are used under mild conditions to add across the double bond of the acrylate group.
Major Products:
Polymerization: Polymers with varying molecular weights and properties.
Hydrolysis: 2-acryloylbenzoic acid and methanol.
Addition Reactions: Corresponding adducts with nucleophiles.
Aplicaciones Científicas De Investigación
Methyl 2-acryloylbenzoate has a wide range of applications in scientific research:
Polymer Chemistry: It is used as a monomer in the synthesis of polymers with specific properties for use in coatings, adhesives, and sealants.
Materials Science: The compound is utilized in the development of advanced materials with tailored mechanical and thermal properties.
Pharmaceuticals: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic applications.
Biodevices: The compound is explored for its use in the fabrication of biocompatible surfaces and interfaces for medical devices.
Mecanismo De Acción
The mechanism of action of methyl 2-acryloylbenzoate primarily involves its reactivity towards nucleophiles and its ability to undergo polymerization. The acrylate group is highly reactive and can participate in various addition reactions, leading to the formation of new chemical bonds. In polymerization reactions, the compound acts as a monomer, forming long polymer chains through free radical mechanisms .
Comparación Con Compuestos Similares
Methyl methacrylate: Similar in structure but with a methacrylate group instead of an acrylate group.
Ethyl 2-acryloylbenzoate: Similar structure with an ethyl ester group instead of a methyl ester group.
2-acryloylbenzoic acid: The parent acid of methyl 2-acryloylbenzoate.
Uniqueness: this compound is unique due to its combination of an acrylate group and a benzoate group, which imparts distinct reactivity and properties. This dual functionality allows for versatile applications in polymer synthesis and materials science, making it a valuable compound for research and industrial applications .
Propiedades
Fórmula molecular |
C11H10O3 |
|---|---|
Peso molecular |
190.19 g/mol |
Nombre IUPAC |
methyl 2-prop-2-enoylbenzoate |
InChI |
InChI=1S/C11H10O3/c1-3-10(12)8-6-4-5-7-9(8)11(13)14-2/h3-7H,1H2,2H3 |
Clave InChI |
VUXMOJAPHPVUEF-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC=CC=C1C(=O)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















